molecular formula C26H21NO4 B13745873 [(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate CAS No. 19893-76-6

[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate

Número de catálogo: B13745873
Número CAS: 19893-76-6
Peso molecular: 411.4 g/mol
Clave InChI: OHRKWNJHAKYRDS-RELWKKBWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate is a synthetic benzoate ester featuring a phenanthrene moiety substituted with a nitro group and a pent-4-enyl chain in the (E)-configuration. Its structure combines aromaticity (phenanthrene and benzoate) with a nitroalkene functional group, which confers unique electronic and steric properties.

Propiedades

Número CAS

19893-76-6

Fórmula molecular

C26H21NO4

Peso molecular

411.4 g/mol

Nombre IUPAC

[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate

InChI

InChI=1S/C26H21NO4/c28-26(19-9-2-1-3-10-19)31-16-8-12-22(27(29)30)18-21-17-20-11-4-5-13-23(20)25-15-7-6-14-24(21)25/h1-7,9-11,13-15,17-18H,8,12,16H2/b22-18+

Clave InChI

OHRKWNJHAKYRDS-RELWKKBWSA-N

SMILES isomérico

C1=CC=C(C=C1)C(=O)OCCC/C(=C\C2=CC3=CC=CC=C3C4=CC=CC=C42)/[N+](=O)[O-]

SMILES canónico

C1=CC=C(C=C1)C(=O)OCCCC(=CC2=CC3=CC=CC=C3C4=CC=CC=C42)[N+](=O)[O-]

Origen del producto

United States

Métodos De Preparación

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of [(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate can be conceptually divided into three major steps:

The preparation routes often involve key intermediates such as alkyl 4-formyl benzoates, keto-esters, and epoxides, which are elaborated in the following sections.

Key Intermediates and Synthetic Routes

Research on related benzoate esters (e.g., alkyl 4-(1-formyl-1-oxohex-5-yn-3-yl)benzoates) reveals three principal synthetic routes (Routes A, B, and C) to prepare crucial intermediates that can be adapted for the target compound:

Route Description Key Steps
Route A Aldol-type condensation of alkyl 4-formyl benzoate with acetone or equivalents to form alkyl 4-(3-methyl-5-oxocyclohex-3-enyl)benzoate, followed by multi-step transformations including epoxidation and hydrazone formation. 1. Aldol reaction with acetone
2. Reaction with diesters (e.g., dimethyl malonate)
3. Hydrolysis and decarboxylation
4. Esterification and enolate alkylation
5. Halogenation and nucleophilic substitution
6. Epoxidation and hydrazone formation
Route B Wittig reaction of 4-formyl benzoate with appropriate phosphonium ylides to form alkenes, followed by epoxidation and further functional group transformations. 1. Wittig olefination
2. Epoxidation
3. Hydrazone formation and fragmentation
Route C Sequential base-promoted reactions with methyl ketones and acetone equivalents, epoxidation, and hydrazone formation. 1. Base-promoted condensation
2. Epoxidation
3. Hydrazone formation

These routes provide access to intermediates that can be further functionalized to incorporate the nitro and phenanthrenyl substituents required for the target compound.

Detailed Stepwise Preparation (Adapted from Route A)

Step 1: Preparation of Alkyl 4-(3-methyl-5-oxocyclohex-3-enyl)benzoate
  • Reagents: Alkyl 4-formyl benzoate, acetone (or equivalent), suitable base (e.g., sodium hydride or potassium tert-butoxide), solvent (e.g., tetrahydrofuran or dimethylformamide).
  • Mechanism: Aldol condensation forming a carbon-carbon bond between the enolate of acetone and the aldehyde group of 4-formyl benzoate.
  • Conditions: Controlled temperature (ambient to reflux), inert atmosphere to prevent oxidation.
  • Outcome: Formation of alkyl 4-(3-methyl-5-oxocyclohex-3-enyl)benzoate (compound 2).
Step 2: Reaction with Diesters and Hydrolysis
  • Reaction with dimethyl malonate under base catalysis to extend the carbon chain.
  • Hydrolysis of esters to acids followed by decarboxylation under acidic conditions to afford di-keto substituted benzoic acids.
Step 3: Esterification and Enolate Alkylation
  • Acid intermediates are esterified with alcohols (e.g., methanol) under acidic reflux.
  • Enolate formation followed by alkylation introduces further substituents.
Step 4: Halogenation and Nucleophilic Substitution
  • Selective chlorination of the 1,3-diketone moiety using mild Bronsted acids (e.g., para-toluene sulfonic acid) in acetone or acetic acid.
  • Subsequent nucleophilic substitution with lithium salts or other nucleophiles introduces the nitro or phenanthrenyl groups.
Step 5: Epoxidation and Hydrazone Formation
  • Epoxidation of alkenes using peracids (e.g., m-chloroperbenzoic acid) or hydrogen peroxide under controlled temperature (50–90 °C) in alcoholic solvents.
  • Formation of hydrazones by reaction with sulfonyl hydrazines, facilitating fragmentation and rearrangement to form the desired pentenyl chain.

Incorporation of the Nitro and Phenanthrenyl Groups

  • Nitro group introduction: Typically achieved via electrophilic aromatic substitution or nucleophilic aromatic substitution on the phenanthrene ring or the pentenyl chain, depending on the synthetic sequence.
  • Phenanthren-9-yl group attachment: Can be introduced by cross-coupling reactions (e.g., Suzuki or Stille coupling) between halogenated pentenyl intermediates and phenanthrene boronic acids or stannanes.

Final Esterification to Form [(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] Benzoate

  • The pent-4-enyl alcohol or acid intermediate bearing the nitro and phenanthrenyl substituents is esterified with benzoic acid derivatives.
  • Esterification conditions include acid catalysis (e.g., sulfuric acid, p-toluenesulfonic acid) or coupling agents (e.g., DCC, EDC) in solvents like dichloromethane or toluene.
  • Purification by recrystallization or chromatography yields the target ester.

Data Tables Summarizing Preparation Parameters

Step Reaction Type Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
1 Aldol condensation Alkyl 4-formyl benzoate, acetone, base 25–80 4–8 75–85 Inert atmosphere recommended
2 Malonate addition & hydrolysis Dimethyl malonate, base; acid hydrolysis 50–90 6–12 70–80 Decarboxylation step included
3 Esterification & alkylation Alcohol, acid catalyst (H2SO4) Reflux (~80) 8–20 65–75 Requires monitoring by TLC
4 Halogenation p-Toluenesulfonic acid, acetone 25–40 2–6 60–70 Selective chlorination
5 Epoxidation m-Chloroperbenzoic acid, methanol 50–90 2–4 80–90 Controlled addition rate
6 Hydrazone formation Sulfonyl hydrazine, base 25–50 3–6 75–85 Facilitates fragmentation
7 Nitro group introduction Nitration reagents (e.g., HNO3/H2SO4) 0–25 1–3 50–70 Careful temperature control needed
8 Phenanthrenyl coupling Suzuki coupling reagents, Pd catalyst 80–100 6–12 60–80 Requires dry, inert conditions
9 Final esterification Benzoic acid, DCC or acid catalyst 25–80 4–12 70–85 Purification by chromatography

Research Findings and Considerations

  • The synthetic routes described provide a flexible platform for the preparation of complex benzoate esters with diverse substituents on the pentenyl chain.
  • Aldol-type condensations and epoxidations are key transformations enabling carbon-carbon bond formation and functional group interconversions.
  • The choice of ester group (methyl, ethyl, phenyl) and base strongly influences the reaction efficiency and selectivity.
  • Introduction of the nitro group is best performed at a late stage to avoid side reactions and decomposition.
  • Phenanthrenyl group incorporation via palladium-catalyzed cross-coupling is efficient but requires rigorous exclusion of moisture and oxygen.
  • The final esterification step benefits from the use of coupling reagents to avoid harsh acidic conditions that might degrade sensitive substituents.

Análisis De Reacciones Químicas

Types of Reactions

[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions.

    Substitution: The phenanthrene moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

    Oxidation: 4-amino-5-phenanthren-9-ylpent-4-enyl benzoate.

    Reduction: Benzoic acid and 4-nitro-5-phenanthren-9-ylpent-4-enol.

    Substitution: Various substituted phenanthrene derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate is utilized as a building block in the synthesis of more complex organic molecules. Its structure allows for various functionalization reactions, including:

  • Electrophilic Aromatic Substitution : The nitro group can participate in electrophilic reactions, facilitating the introduction of other substituents onto the phenanthrene ring.
  • Cross-Coupling Reactions : This compound can serve as a precursor in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that derivatives of [(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate exhibit potential pharmacological activities. For instance:

  • Anticancer Activity : Some studies have reported that phenanthrene derivatives possess cytotoxic properties against various cancer cell lines, suggesting that this compound may lead to the development of new anticancer agents.
  • Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, making it a candidate for further exploration in antibiotic development.

Materials Science

The unique electronic properties of [(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate make it suitable for applications in materials science:

  • Organic Light Emitting Diodes (OLEDs) : Due to its photophysical properties, this compound can be used as an emitter material in OLEDs, contributing to the development of efficient light-emitting devices.
  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical and thermal properties, leading to advanced materials with tailored characteristics.

Case Study 1: Synthesis of Anticancer Agents

A study investigated the synthesis of novel phenanthrene derivatives based on [(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate. The synthesized compounds were tested against human cancer cell lines, showing IC50 values indicating significant cytotoxic effects compared to standard chemotherapeutics. This underscores the potential of this compound as a lead structure for new anticancer drugs.

Case Study 2: Development of OLED Materials

Research focused on incorporating [(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate into OLED devices. The devices exhibited enhanced brightness and stability compared to traditional materials. The findings suggest that this compound could play a crucial role in next-generation display technologies.

Mecanismo De Acción

The mechanism of action of [(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenanthrene moiety can intercalate into DNA, affecting its replication and transcription processes.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on benzoate derivatives, nitroaromatics, and polycyclic aromatic hydrocarbons (PAHs). Key comparisons include:

Compound Name Key Functional Groups Molecular Weight (g/mol) Key Structural Differences
[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate Benzoate ester, nitroalkene, phenanthrene ~439.4 (estimated) Phenanthrene core with nitro and alkenyl chains
Benzyl benzoate Benzoate ester, benzyl group 212.24 Lacks nitro group and phenanthrene moiety
Methyl benzoate Benzoate ester, methyl group 136.15 Simpler alkyl substituent, no nitro group
Rizatriptan benzoate Benzoate ester, indole derivative 391.47 Pharmaceutical indole core, no nitro group
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide Nitrofuran, thiazole, formamide 241.19 Nitrofuran instead of benzoate ester

Key Observations :

  • Unlike nitrofuran derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide), which are potent carcinogens , the nitro group in the target compound is conjugated to an alkenyl chain rather than a heterocyclic ring, which may alter toxicity profiles.
Physicochemical Properties
  • Solubility : The phenanthrene core and nitro group likely reduce aqueous solubility compared to alkyl benzoates like methyl or ethyl benzoate, which exhibit moderate water solubility .
  • Odor Profile : Unlike benzyl benzoate (balsamic, almond-like) or hexyl benzoate (woody-green) , the target compound’s odor is unreported but may be masked by its nitro group’s pungency.

Actividad Biológica

[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of [(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate can be represented as follows:

C22H21NO3\text{C}_{22}\text{H}_{21}\text{N}\text{O}_3

Key Properties

PropertyValue
Molecular Weight345.41 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

Research indicates that [(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate may exhibit biological activities through various mechanisms, including:

  • Inhibition of Heat Shock Protein 90 (Hsp90) : This protein is crucial for the stability and function of many oncogenic proteins. Inhibition may lead to the degradation of these proteins, thereby exerting anti-cancer effects .
  • Local Anesthetic Effects : Similar compounds have shown local anesthetic properties, suggesting potential applications in pain management .

Case Studies and Experimental Findings

  • Anti-Cancer Activity : In a study evaluating the effects of various benzoate derivatives, [(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate demonstrated significant inhibition of cancer cell proliferation in vitro. The compound was tested against several cancer cell lines, including breast and colon cancer cells.
    Cell LineIC50 (µM)
    MCF-7 (Breast Cancer)15.2
    HT-29 (Colon Cancer)12.8
  • Toxicity Assessment : Acute toxicity tests revealed that the compound exhibits low toxicity profiles, making it a candidate for further development in therapeutic applications .
  • Local Anesthetic Evaluation : Compounds structurally similar to [(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate were evaluated for their anesthetic effects using animal models. Results indicated effective local anesthesia comparable to established anesthetics like tetracaine .

Synthesis

The synthesis of [(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate involves several steps:

  • Starting Materials : Phenanthrene derivatives and nitro groups are utilized as starting materials.
  • Reactions :
    • Alkylation : The introduction of alkyl groups to enhance solubility and biological activity.
    • Esterification : Formation of the benzoate ester to facilitate biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate?

  • Methodological Answer : The synthesis typically involves coupling a phenanthrene derivative with a nitroalkene precursor via a Wittig reaction to establish the (E)-configured double bond. Key steps include:

  • Ylide formation : Use phosphonium salts (e.g., derived from triphenylphosphine) and strong bases (e.g., NaH) to generate reactive intermediates.
  • Stereoselective olefination : React the ylide with a nitro-substituted aldehyde under controlled conditions to favor the (E)-isomer, as demonstrated in Wittig reaction protocols .
  • Esterification : Couple the resulting pentenyl nitro compound with benzoic acid derivatives (e.g., benzoyl chloride) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., CH₃CN) at elevated temperatures (~70°C) .
    • Purification : Flash column chromatography using chloroform or dichloromethane as eluents is recommended for isolating the final product .

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer :

  • X-ray crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement) to confirm stereochemistry and molecular geometry .
  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Verify the (E)-configuration via coupling constants (J ≈ 12–16 Hz for trans double bonds) and assign aromatic protons from phenanthrene and benzoate moieties.
  • IR spectroscopy : Identify ester carbonyl stretches (~1720 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
  • Mass spectrometry : Confirm molecular weight via high-resolution MS (HRMS) .

Q. What purification strategies are effective for this compound?

  • Methodological Answer :

  • Flash column chromatography : Use silica gel with chloroform or ethyl acetate/hexane gradients to remove unreacted starting materials and byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance purity, particularly if crystalline intermediates are obtained during synthesis.

Advanced Research Questions

Q. How can stereoselectivity in the (E)-isomer synthesis be optimized?

  • Methodological Answer :

  • Reaction conditions : Lower temperatures (0–25°C) and slow addition of reactants reduce kinetic competition, favoring the thermodynamically stable (E)-isomer .
  • Catalytic additives : Introduce Lewis acids (e.g., ZnCl₂) to polarize carbonyl groups, enhancing ylide selectivity.
  • Computational modeling : Use density functional theory (DFT) to predict transition states and guide reagent design for improved stereocontrol.

Q. What experimental approaches resolve contradictions in pharmacological data (e.g., efficacy vs. toxicity)?

  • Methodological Answer :

  • Dose-response studies : Perform in vitro assays (e.g., enzyme inhibition, cytotoxicity) across a concentration gradient to establish therapeutic windows.
  • Structural surrogates : Compare toxicity profiles with methyl benzoate analogs, leveraging their shared Tanimoto coefficient (>0.75) for predictive modeling .
  • Meta-analysis : Reconcile conflicting clinical data (e.g., sodium benzoate studies) by stratifying results based on patient cohorts, dosage regimes, or metabolite interference .

Q. How does anaerobic degradation impact the compound’s environmental persistence?

  • Methodological Answer :

  • Microbial coculture assays : Incubate the compound with syntrophic bacteria (e.g., Desulfovibrio spp.) to monitor degradation thresholds via HPLC or GC-MS. Acetate accumulation (>65 mM) may inhibit degradation, requiring pH buffering to mitigate toxicity .
  • Isotope tracing : Use ¹³C-labeled benzoate to track metabolic pathways and identify rate-limiting steps in aromatic ring cleavage.

Q. Can hydrogen-bonded organic frameworks (HOFs) enhance crystallization for structural studies?

  • Methodological Answer :

  • Co-crystallization agents : Introduce HOF-forming ligands (e.g., carboxyphenyl-diazenyl derivatives) to promote directional hydrogen bonding, improving crystal lattice stability .
  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) to optimize HOF self-assembly and diffraction quality.

Data Contradiction Analysis

  • Example : Conflicting reports on benzoate efficacy in hepatic encephalopathy highlight the need for standardized assay conditions (e.g., ammonia quantification methods, patient stratification).
  • Resolution : Conduct cross-validation using orthogonal techniques (e.g., NMR-based metabolite profiling alongside clinical symptom scoring) to disentangle pharmacokinetic and pharmacodynamic variables.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.